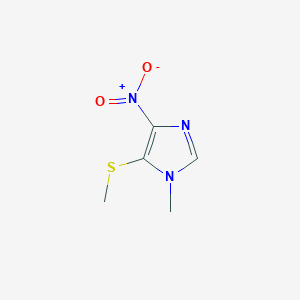
1-Methyl-5-(methylsulfanyl)-4-nitro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-5-methylsulfanyl-4-nitro-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a methyl group at the 1-position, a methylsulfanyl group at the 5-position, and a nitro group at the 4-position. These substituents confer unique chemical and physical properties to the molecule, making it of interest in various scientific and industrial applications.
Preparation Methods
The synthesis of 1-Methyl-5-methylsulfanyl-4-nitro-imidazole typically involves multi-step reactions starting from readily available precursorsThe nitration can be achieved using a mixture of nitric acid and sulfuric acid, while the methylsulfanyl group can be introduced via nucleophilic substitution reactions .
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. These conditions include controlled temperatures, specific catalysts, and purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
1-Methyl-5-methylsulfanyl-4-nitro-imidazole undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen peroxide, m-chloroperbenzoic acid, hydrogen gas, palladium catalysts, and iron powder. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Methyl-5-methylsulfanyl-4-nitro-imidazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have been studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and cancer.
Mechanism of Action
The mechanism of action of 1-Methyl-5-methylsulfanyl-4-nitro-imidazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreductive activation in hypoxic conditions, leading to the formation of reactive intermediates that can damage cellular components such as DNA. This mechanism is similar to that of other nitroimidazole compounds, which are known for their antimicrobial and anticancer activities .
Comparison with Similar Compounds
1-Methyl-5-methylsulfanyl-4-nitro-imidazole can be compared with other nitroimidazole compounds, such as metronidazole, tinidazole, and ornidazole. These compounds share the imidazole ring structure with a nitro group but differ in their substituents and specific applications. For example:
Metronidazole: Widely used as an antibiotic and antiprotozoal agent.
Tinidazole: Similar to metronidazole but with a longer half-life and broader spectrum of activity.
Ornidazole: Used primarily for its antiprotozoal and antibacterial properties.
Properties
CAS No. |
37527-30-3 |
|---|---|
Molecular Formula |
C5H7N3O2S |
Molecular Weight |
173.20 g/mol |
IUPAC Name |
1-methyl-5-methylsulfanyl-4-nitroimidazole |
InChI |
InChI=1S/C5H7N3O2S/c1-7-3-6-4(8(9)10)5(7)11-2/h3H,1-2H3 |
InChI Key |
HFHZUZAIDPKFTR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=C1SC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















